molecular formula C11H7N3O5S B3002590 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide CAS No. 324758-81-8

5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide

Cat. No. B3002590
CAS RN: 324758-81-8
M. Wt: 293.25
InChI Key: YSALWINKZXABAO-UHFFFAOYSA-N
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Description

The compound 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide is a nitro-substituted thiophene derivative. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitro groups in the compound suggests potential for biological activity or use in chemical synthesis.

Synthesis Analysis

The synthesis of nitrothiophene derivatives can involve various strategies, including condensation reactions and nucleophilic substitutions. For instance, the synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted thiophene-5-carboxylates was achieved through the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds . Similarly, the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide involved a high-yield route with nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using spectroscopic techniques such as IR, NMR, and MS, as well as X-ray crystallography . For example, the crystal structure of a pyrazole-1-carboxamide derivative was determined by single-crystal X-ray diffraction, providing insights into the molecular conformation and intermolecular interactions . These techniques would be essential for confirming the structure of this compound.

Chemical Reactions Analysis

Nitrothiophene derivatives can undergo various chemical reactions, including ring opening, cyclization, and nucleophilic addition. The reactivity of a thiadiazole derivative was explored, showing the formation of thioketene intermediates and subsequent reactions with nucleophiles . Additionally, desulfurization reactions can lead to the formation of different intermediates and products, as seen with isothiazol-imine derivatives . These studies provide a foundation for understanding the reactivity of nitrothiophene compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of nitro groups and other substituents can affect these properties. For example, the introduction of aminoalkyl side chains in nitrothiophene-5-carboxamides was evaluated for their radiosensitizing and cytotoxic activities . The nitration of benzo[b]thiophen-3-carboxylic acid also showed how different conditions can lead to various nitro-substituted products, which would have distinct properties .

Scientific Research Applications

Chemical Synthesis and Transformation

Research has explored various chemical syntheses and transformations involving compounds related to 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide. For example, Androsov (2008) demonstrated the ring-opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which ultimately forms nonaromatic 1,1-dialkylindolium-2-thiolates, a process relevant to the synthesis of thiophene-based compounds (Androsov, 2008). Similarly, Rangnekar and Mavlankar (1991) reported the efficient synthesis of 5-(4-nitrophenyl)-2-benzoxazol-2-yl-c-hetero-fused thiophenes, highlighting the versatility of thiophene derivatives in chemical synthesis (Rangnekar & Mavlankar, 1991).

Anticancer Activity

A study by Atta and Abdel-Latif (2021) focused on the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which were evaluated for their anticancer activity. These thiophene-2-carboxamide derivatives showed promising inhibitory activity against various cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel-Latif, 2021).

Radiosensitization and Cytotoxicity

Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides and evaluated them as radiosensitizers and bioreductively activated cytotoxins. The study highlights the potential of nitrothiophene derivatives in enhancing the effectiveness of radiotherapy in hypoxic cells, a significant step in cancer treatment (Threadgill et al., 1991).

Crystal Structure Analysis

Freeman, Lu, and Ziller (1995) described the crystal structure of 3-benzyl-5-phenyl-2-p-tolylthiophene, providing insights into the structural properties of thiophene derivatives. This research is crucial for understanding the molecular geometry and potential applications of these compounds in various fields (Freeman, Lu, & Ziller, 1995).

Environmental Applications

Zhao et al. (2020) researched the use of thiophene derivatives in environmental applications, particularly in the removal of contaminants. They synthesized Ni(II) coordination polymers using thiophene dicarboxylates, demonstrating their effectiveness in contaminant removal and providing a novel approach to environmental remediation (Zhao et al., 2020).

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O5S/c15-11(9-5-6-10(20-9)14(18)19)12-7-1-3-8(4-2-7)13(16)17/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSALWINKZXABAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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